molecular formula C16H14BrN5O2 B336263 2-(2H-1,2,3-benzotriazol-2-yl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide

Katalognummer: B336263
Molekulargewicht: 388.22 g/mol
InChI-Schlüssel: FTPKHOKGDUYRHD-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazole moiety, a hydrazide linkage, and a brominated methoxyphenyl group, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative through a cyclization reaction.

    Hydrazide Formation: The benzotriazole derivative is then reacted with hydrazine to form the hydrazide intermediate.

    Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 5-bromo-2-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted products with various nucleophiles replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV absorber.

    2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Another benzotriazole derivative with UV-absorbing properties.

Uniqueness

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a benzotriazole moiety, a hydrazide linkage, and a brominated methoxyphenyl group

Eigenschaften

Molekularformel

C16H14BrN5O2

Molekulargewicht

388.22 g/mol

IUPAC-Name

2-(benzotriazol-2-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN5O2/c1-24-15-7-6-12(17)8-11(15)9-18-19-16(23)10-22-20-13-4-2-3-5-14(13)21-22/h2-9H,10H2,1H3,(H,19,23)/b18-9+

InChI-Schlüssel

FTPKHOKGDUYRHD-GIJQJNRQSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2N=C3C=CC=CC3=N2

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2N=C3C=CC=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.